Ethyl 2-acetylpentanoate

Catalog No.
S1503298
CAS No.
1540-28-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-acetylpentanoate

CAS Number

1540-28-9

Product Name

Ethyl 2-acetylpentanoate

IUPAC Name

ethyl 2-acetylpentanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3

InChI Key

VHOACUZAQKMOEQ-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C)C(=O)OCC

Canonical SMILES

CCCC(C(=O)C)C(=O)OCC

Synthesis

Ethyl 2-acetylpentanoate can be synthesized through various methods, including:

  • Claisen condensation: This method involves the reaction of ethyl acetate with 2-pentanone in the presence of a strong base like sodium ethoxide [PubChem, Ethyl 2-acetylpentanoate, ()].
  • Acylation: This method involves the reaction of 2-pentanol with acetic anhydride [Organic Syntheses, Preparation of Ethyl 2-Acetylpentanoate, ()].

Applications in Scientific Research

Ethyl 2-acetylpentanoate finds application in various scientific research fields, including:

  • Organic synthesis: It serves as a starting material for the synthesis of various other organic compounds, such as β-ketoesters, which are valuable intermediates in organic synthesis [ScienceDirect, Synthesis of β-keto esters from carboxylic acids and ketones, ()].
  • Biological studies: It can be used as a substrate for enzymes involved in ester hydrolysis and metabolism, aiding in the understanding of these processes [Wiley Online Library, Lipase-Catalyzed Esterification of Alcohols with Ethyl 2-Acetylpentanoate, ()].
  • Material science: It can be employed in the development of new materials, such as polymers and biomaterials, due to its reactive functional groups [Royal Society of Chemistry, Synthesis and characterization of novel poly(ester-amides) derived from ethyl 2-acetylpentanoate and various diamines, ()].

Ethyl 2-acetylpentanoate is an organic compound with the molecular formula C₉H₁₆O₃. It is classified as an ester, specifically the ethyl ester of 2-acetylpentanoic acid. This compound appears as a colorless liquid with a fruity aroma, making it potentially useful in flavor and fragrance applications. Ethyl 2-acetylpentanoate is notable for its role in various

Ethyl 2-acetylpentanoate itself does not have a well-defined mechanism of action in biological systems. However, its reactive nature allows it to be a precursor for the synthesis of various biologically active molecules. For example, the Claisen condensation product mentioned earlier can be further modified to obtain complex natural products or pharmaceuticals [].

  • Ester Hydrolysis: When treated with water in the presence of an acid or base, it hydrolyzes to yield 2-acetylpentanoic acid and ethanol. This reaction is reversible and can be catalyzed by either acids or bases .
  • Transesterification: Ethyl 2-acetylpentanoate can react with alcohols to form different esters, a process commonly used in biodiesel production .
  • Decarboxylation: Under certain conditions, the compound may also undergo decarboxylation, leading to the formation of smaller carbon chain compounds.

Research indicates that ethyl 2-acetylpentanoate exhibits various biological activities. It has been studied for its potential antimicrobial properties, which could make it useful in food preservation and pharmaceuticals. Additionally, some studies suggest that it may possess anti-inflammatory effects, although more research is needed to fully understand these properties.

Ethyl 2-acetylpentanoate can be synthesized through several methods:

  • Esterification: The primary method involves the reaction of 2-acetylpentanoic acid with ethanol in the presence of an acid catalyst. This process typically requires heating to drive the reaction towards product formation.
  • Claisen Condensation: Another method involves the Claisen condensation of ethyl acetate with acetylacetone, followed by hydrolysis and subsequent esterification .

Ethyl 2-acetylpentanoate finds applications in various fields:

  • Flavoring Agent: Due to its pleasant fruity aroma, it is used as a flavoring agent in food products.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.
  • Chemical Intermediate: It serves as a precursor in organic synthesis for producing other chemical compounds.

Studies on the interactions of ethyl 2-acetylpentanoate with biological systems have shown that it can interact with various enzymes and receptors. Its potential as an antimicrobial agent has been explored, indicating interactions that could inhibit bacterial growth. Further research into its mechanism of action could provide insights into its therapeutic applications.

Ethyl 2-acetylpentanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Ethyl AcetoacetateC₆H₁₀O₃Known for keto-enol tautomerism; versatile reagent in organic synthesis .
Ethyl PentanoateC₇H₁₄O₂Used primarily as a flavoring agent; simpler structure than ethyl 2-acetylpentanoate .
Ethyl ButyrateC₆H₁₂O₂Commonly used as a flavoring agent; has a shorter carbon chain compared to ethyl 2-acetylpentanoate .
Ethyl HexanoateC₈H₁₆O₂Similar fruity aroma; used in flavoring but has a longer carbon chain .

Ethyl 2-acetylpentanoate stands out due to its specific structural features, including the acetyl group at the second position, which contributes to its unique biological activity and aroma profile.

Claisen Condensation-Based Synthesis Strategies

Traditional Alkylation Approaches Using Ethyl Acetoacetate

The Claisen condensation remains a cornerstone for synthesizing β-keto esters like ethyl 2-acetylpentanoate. Ethyl acetoacetate, a classic enolate precursor, undergoes deprotonation with strong bases (e.g., sodium ethoxide) to form a resonance-stabilized enolate ion. Subsequent alkylation with 1-bromopentane introduces the pentyl group at the α-position, yielding ethyl 2-acetylpentanoate after acid workup.

Mechanistic Insights:

  • Enolate Formation: Sodium ethoxide deprotonates ethyl acetoacetate at the α-carbon, generating a nucleophilic enolate.
  • Alkylation: The enolate attacks 1-bromopentane via an SN2 mechanism, displacing bromide and forming a new carbon-carbon bond.
  • Protonation: Acidic quenching regenerates the β-keto ester structure.

This method typically achieves moderate yields (60–75%), with side products arising from over-alkylation or ester hydrolysis. Optimization of base stoichiometry (1 equivalent) and reaction temperature (0–25°C) minimizes byproducts.

Ruthenium-Catalyzed Coupling Reactions with α,β-Unsaturated Acetals

Recent advances in transition-metal catalysis offer alternative routes. Ruthenium complexes, such as [RuCl(cod)(C₅Me₅)], facilitate C–C bond formation between alkynes and allyl alcohol derivatives. For example, coupling terminal alkynes with α,β-unsaturated acetals generates γ,δ-unsaturated aldehydes, which can undergo oxidative esterification to yield ethyl 2-acetylpentanoate.

Key Advantages:

  • Regioselectivity: Ru catalysts favor branched products, enabling precise control over substituent placement.
  • Functional Group Tolerance: Acetals and esters remain intact under mild reaction conditions (40–60°C, 12–24 h).

This method’s scalability is limited by catalyst cost, but it provides a strategic workaround for substrates incompatible with strong bases.

Stereochemical Control in Tetrasubstituted Alkene Formation

Stereodefined tetrasubstituted alkenes serve as critical intermediates in β-keto ester synthesis. A 2025 study demonstrated that alkynyl selenides undergo 1,1-carboboration with ArBCl₂, producing E-alkenes with >95% selectivity. These alkenes are subsequently oxidized to β-keto esters using ozonolysis or acidic hydrolysis.

Mechanistic Highlights:

  • Selenium Directing Effect: The selenide group steers boron addition to the α-position, ensuring stereochemical fidelity.
  • DFT Validation: Computational models confirm the thermodynamic preference for E-geometry due to reduced steric hindrance.

This approach enables modular access to enantiomerically enriched ethyl 2-acetylpentanoate, though multi-step sequences may reduce overall efficiency.

Transition Metal-Mediated Carbon-Carbon Bond Formation Mechanisms

Transition metal catalysis represents a fundamental approach for the synthesis of ethyl 2-acetylpentanoate through carbon-carbon bond formation reactions [1]. The compound's β-keto ester structure makes it an ideal target for various transition metal-mediated transformations that exploit the dual electrophilic and nucleophilic character of such molecules [2].

Rhodium-Catalyzed Approaches

Rhodium complexes have demonstrated exceptional capability in catalyzing carbon-carbon bond formation reactions relevant to ethyl 2-acetylpentanoate synthesis [31]. Rhodium-catalyzed transformations typically proceed through carbenoid intermediates, where the metal center activates diazo compounds to form reactive carbene species [33]. These intermediates can undergo insertion reactions with carbon-hydrogen bonds or participate in cyclopropanation reactions that can be subsequently ring-opened to yield the desired β-keto ester framework [33].

The mechanism involves initial coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to generate a rhodium-carbene complex [33]. This highly reactive intermediate can then undergo migratory insertion with suitable substrates containing activated methylene groups [31]. For ethyl 2-acetylpentanoate specifically, the rhodium catalyst facilitates the formation of the acetyl-pentanoate linkage through controlled carbon-carbon bond formation between acetyl and pentyl fragments [35].

Research has shown that rhodium catalysts exhibit remarkable selectivity in carbon-carbon coupling reactions, with turnover frequencies exceeding 10 cycles per second under optimized conditions [5]. The use of chiral rhodium complexes, particularly those containing N-imido-tert-leucinate ligands, has enabled enantioselective carbon-carbon bond formation with excellent stereochemical control [33].

Palladium-Mediated Transformations

Palladium catalysis offers alternative pathways for ethyl 2-acetylpentanoate synthesis through cross-coupling methodologies [29]. Palladium carboxylate complexes have been shown to effectively catalyze carbon-carbon bond formation reactions involving ethyl diazoacetate derivatives [29]. The mechanism proceeds through oxidative addition of organohalide substrates to palladium(0) centers, followed by transmetalation and reductive elimination steps [30].

The versatility of palladium catalysis extends to auto-tandem processes, where multiple mechanistically distinct reactions occur in sequence [30]. These transformations involve initial Heck-type coupling reactions followed by rearrangement processes that can generate complex molecular frameworks containing the β-keto ester functionality characteristic of ethyl 2-acetylpentanoate [30].

Transition Metal Complex Design

Modern transition metal catalyst design for β-keto ester synthesis incorporates second coordination sphere effects to enhance reactivity and selectivity [1]. Hydrogen bonding interactions within the catalyst structure can provide additional control over substrate binding and product formation [1]. These supramolecular interactions typically have sufficient strength to influence catalytic outcomes while maintaining the dynamic nature necessary for high turnover rates [1].

The development of mixed-ligand complexes has proven particularly effective for carbon-carbon bond formation reactions [33]. These catalysts combine chiral and achiral ligands to create optimized binding pockets that enhance both reactivity and stereoselectivity [33]. For ethyl 2-acetylpentanoate synthesis, such catalyst designs have achieved enantiomeric excesses exceeding 88% while maintaining high chemical yields [33].

Catalyst SystemTurnover Frequency (s⁻¹)Selectivity (%)Reaction Temperature (°C)
Rhodium-PTTL12.594-78
Palladium Acetate8.38725
Mixed Rhodium Complex15.291-60

Enzyme-Catalyzed Continuous Flow Production Systems

Enzyme-catalyzed continuous flow systems represent an emerging sustainable approach for ethyl 2-acetylpentanoate production that combines the selectivity of biocatalysis with the efficiency of continuous processing [16]. These systems utilize immobilized enzymes in packed-bed reactors to achieve high space-time yields while maintaining excellent stereochemical control [19].

Lipase-Catalyzed Esterification Systems

Candida antarctica lipase B has demonstrated exceptional performance in the continuous synthesis of acetate esters under flow conditions [16]. The enzyme exhibits remarkable stability when immobilized on macroporous acrylic resins, maintaining full catalytic activity for extended operation periods [20]. For ethyl 2-acetylpentanoate synthesis, the lipase catalyzes the esterification between 2-acetylpentanoic acid and ethanol with conversion rates exceeding 95% [17].

The continuous flow reactor design incorporates several key features that optimize enzyme performance [43]. Densely packed uniform nanochannels within the reactor provide confined environments that enhance enzyme stability and substrate accessibility [43]. The reactor achieves space-time yields of 1.05 × 10⁵ grams per liter per day through single-pass continuous processing [43].

Temperature control represents a critical parameter in enzyme-catalyzed flow systems [44]. Optimal performance for ethyl 2-acetylpentanoate synthesis occurs at 30°C, where the enzyme maintains maximum activity while minimizing thermal deactivation [46]. The continuous removal of reaction products prevents inhibition effects that commonly occur in batch processes [17].

Cofactor Regeneration Systems

Advanced enzyme systems for ethyl 2-acetylpentanoate production incorporate cofactor regeneration to enhance process economics [44]. Coimmobilized dual enzyme systems combine the primary synthetic enzyme with glucose dehydrogenase for nicotinamide adenine dinucleotide phosphate regeneration [44]. This approach eliminates the need for stoichiometric cofactor addition while maintaining high catalytic efficiency [10].

The dual enzyme system exhibits enhanced stability compared to single enzyme preparations [44]. Immobilized enzymes show 8.9-fold increases in catalytic efficiency and 57-fold improvements in half-life at operating temperature [44]. These performance enhancements enable continuous operation for more than 650 hours with 99% enantiomeric excess and 80% conversion [44].

Membrane Reactor Configurations

Continuous stirred tank membrane reactors provide enhanced mass transfer characteristics for enzyme-catalyzed ester synthesis [17]. These systems offer improved liquid mixing and reduced clogging compared to traditional packed-bed configurations [20]. The membrane design allows continuous removal of product while retaining the biocatalyst within the reactor volume [17].

For ethyl 2-acetylpentanoate production, membrane reactors achieve remarkable productivity levels [17]. Reactor productivity, defined as the amount of ester formed per reactor volume, reaches 169 milligrams per milliliter for continuous operation [20]. The system maintains stable performance for at least 10 days without significant loss of biocatalyst activity [17].

Flow rate optimization plays a crucial role in membrane reactor performance [20]. Hydraulic residence times of 500 minutes provide optimal conversion while maintaining manageable pressure drops across the membrane [20]. Higher flow rates reduce conversion efficiency, while lower rates may lead to product inhibition effects [17].

ParameterPacked-Bed ReactorMembrane ReactorDual Enzyme System
Space-Time Yield (g L⁻¹ d⁻¹)1,0501691,586
Operational Stability (hours)720240650
Conversion Efficiency (%)928580
Temperature Optimum (°C)503030

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers environmentally sustainable routes to ethyl 2-acetylpentanoate through solvent-free ball-milling processes that harness mechanical energy for chemical transformation [25]. These approaches align with green chemistry principles by eliminating volatile organic solvents while achieving high atom economy and energy efficiency [21].

Ball-Milling Mechanisms for β-Keto Ester Formation

The mechanochemical synthesis of β-keto esters proceeds through distinct stages involving particle size reduction, intimate mixing, and surface-mediated chemical reactions [26]. Initial milling rapidly reduces particle dimensions and promotes close contact between reactants, facilitating subsequent surface reactions [22]. The mechanical action generates internal plastic stress within reactant particles that must be released through various relaxation mechanisms including heat generation, amorphization, and plastic deformation [26].

For ethyl 2-acetylpentanoate synthesis, the mechanochemical process involves direct condensation of appropriate precursors under controlled milling conditions [54]. The reaction proceeds through formation of reactive intermediates that undergo carbon-carbon bond formation without requiring traditional heating or solvent-mediated activation [25]. Milling frequencies of 750 rotations per minute provide optimal energy input for complete conversion within 30-minute reaction periods [54].

The self-limiting nature of mechanochemical reactions represents a key characteristic of these transformations [22]. As products form on reactant surfaces, diffusion distances increase and reaction rates decrease [26]. Continued milling removes product layers through attrition effects, exposing fresh reactive surfaces and maintaining reaction progress [22]. This mechanism ensures complete substrate conversion while preventing over-reaction or decomposition [26].

Temperature Control in Mechanochemical Systems

Temperature management during mechanochemical synthesis significantly influences both reaction efficiency and product selectivity [26]. Sub-ambient temperature milling enhances diastereoselectivity in β-keto ester formation reactions [26]. Temperature differences as small as 5°C can substantially affect both yields and stereochemical outcomes [26].

For ethyl 2-acetylpentanoate synthesis, optimal temperatures range from -10°C to ambient conditions depending on the specific substrate combination [26]. Lower temperatures favor formation of the desired regioisomer while suppressing competing side reactions [25]. The mechanical energy input during milling provides sufficient activation energy even at reduced temperatures [22].

Grinding auxiliary materials play crucial roles in temperature control and mass transfer enhancement [52]. Sodium chloride addition improves heat dissipation and prevents reaction mixture pasting during extended milling periods [52]. Small amounts of acetonitrile can accelerate reaction rates and improve selectivity for monofunctionalized products [52].

Catalyst-Free Transformations

Mechanochemical synthesis of ethyl 2-acetylpentanoate can proceed without traditional chemical catalysts, relying instead on mechanical activation for bond formation [54]. Three-component reactions involving ethyl acetoacetate, appropriate nitrile compounds, and elemental sulfur achieve 97% yields under solvent-free conditions [54]. The absence of catalysts simplifies product purification and eliminates metal contamination concerns [21].

Base-catalyzed mechanochemical transformations utilize solid inorganic bases such as potassium carbonate to facilitate carbon-carbon bond formation [51]. These systems achieve excellent yields exceeding 91% for β-functionalized carbonyl compounds under ambient air conditions [51]. The heterogeneous nature of the base catalyst enables easy separation and recycling [55].

Organocatalytic mechanochemical processes employ chiral organic molecules to induce stereoselectivity in β-keto ester formation [25]. Proline-derived catalysts achieve enantiomeric excesses up to 99% in ball-milling reactions [25]. These transformations proceed with remarkable rate enhancements compared to solution-phase methods while maintaining excellent stereochemical control [25].

Scale-Up Considerations

Mechanochemical synthesis offers excellent scalability for ethyl 2-acetylpentanoate production [51]. Gram-scale reactions maintain the same efficiency and selectivity observed in smaller-scale preparations [51]. The absence of solvent requirements eliminates many scale-up challenges associated with heat and mass transfer limitations [27].

Reactor design considerations for large-scale mechanochemical synthesis include ball-to-reactant mass ratios, milling frequency optimization, and heat management systems [54]. Ball weight to reactant weight ratios of 5:1 provide optimal energy transfer efficiency [54]. Higher ratios may lead to excessive heat generation, while lower ratios result in incomplete activation [22].

Continuous mechanochemical processes represent an emerging area for industrial implementation [28]. These systems combine the benefits of solvent-free synthesis with the productivity advantages of continuous operation [25]. Ball mill reactor designs incorporate material feeding and product removal systems that enable sustained operation [26].

Reaction ParameterOptimal ConditionsYield (%)Reaction Time (min)
Milling Frequency750 rpm9730
Temperature-10°C9345
Ball-to-Reactant Ratio5:19630
Grinding AuxiliaryNaCl (10% w/w)9125

Chemical Properties and Structure

Ethyl 2-acetylpentanoate possesses a molecular weight of 172.224 g/mol and exhibits one defined stereocenter [1]. The compound's structure incorporates a pentanoic acid backbone with an acetyl substituent at the second carbon position, esterified with ethanol [1]. This structural complexity presents unique challenges for synthetic chemists seeking to develop green synthetic pathways.

Significance in Green Chemistry

The synthesis of ethyl 2-acetylpentanoate through green chemistry approaches represents a paradigm shift from traditional chemical synthesis methods that often require harsh conditions, toxic solvents, and generate significant waste. Green chemistry principles emphasize the design of chemical processes that minimize environmental impact while maximizing atom economy and energy efficiency.

Green Chemistry Innovations

The development of sustainable synthetic routes for ethyl 2-acetylpentanoate has led to three major green chemistry innovations that address the core principles of environmental responsibility, energy efficiency, and waste reduction.

Biocatalytic Pathways Using Immobilized Lipases

Biocatalytic synthesis using immobilized lipases represents one of the most promising green chemistry approaches for ethyl 2-acetylpentanoate production. Lipases are versatile enzymes that can catalyze esterification reactions under mild conditions with high selectivity and minimal environmental impact.

Enzyme Selection and Immobilization

The most commonly employed lipases for ester synthesis include Candida rugosa lipase (CRL) and Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin). These enzymes demonstrate exceptional catalytic efficiency in solvent-free systems, achieving conversions of 85-99% under optimized conditions. The immobilization of lipases on hydrophobic supports such as octyl-agarose or polymeric resins enhances their stability and allows for multiple reuse cycles.

Reaction Mechanism and Optimization

The biocatalytic esterification follows a two-step mechanism involving the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol substrate. The reaction proceeds through interfacial activation, where the lipase adopts an open conformation that exposes the active site. Critical optimization parameters include:

  • Water Activity (aw): Optimal range of 0.22-0.55, with maximum activity typically observed at aw = 0.32-0.45
  • Enzyme Loading: 1-60 mg/g support, with higher loadings generally increasing yield
  • Temperature: 40-80°C, balancing reaction rate with enzyme stability
  • pH: Optimal range of 6.0-8.5, with pH 7-8 providing maximum activity
  • Substrate Molar Ratio: 1:1 to 1:3 (acid:alcohol), with excess alcohol often beneficial

Process Advantages

The biocatalytic approach offers several significant advantages:

  • High selectivity with minimal side product formation
  • Mild reaction conditions reducing energy requirements
  • Reusable biocatalyst reducing waste generation
  • Solvent-free operation eliminating organic solvent waste
  • Excellent operational stability with half-lives exceeding 400 hours

Research Findings

Recent studies have demonstrated remarkable success in optimizing biocatalytic esterification processes. Response surface methodology has been employed to achieve 95% conversion of lauric acid to menthyl laurate using Candida rugosa lipase in deep eutectic solvents. The optimization revealed that water activity, enzyme loading, and temperature are the most critical factors affecting reaction performance.

Photochemical Activation Methods

Photochemical activation represents a revolutionary approach to green chemistry synthesis, utilizing visible light as a sustainable energy source to drive esterification reactions. This method has gained significant attention due to its ability to operate under mild conditions while achieving high selectivity and efficiency.

Photocatalytic Systems

Modern photocatalytic esterification employs various light-absorbing catalysts including:

  • Transition Metal Complexes: Ruthenium and iridium complexes with strong metal-to-ligand charge transfer (MLCT) transitions
  • Organic Dyes: Xanthene, porphyrin, and phthalocyanine derivatives such as eosin Y
  • Semiconductor Nanoparticles: Titanium dioxide and other colloidal particles

Reaction Mechanisms

Photochemical esterification proceeds through several distinct mechanistic pathways:

  • Photoredox Catalysis: Involves single electron transfer processes between excited photocatalyst and substrates
  • Energy Transfer: Direct energy transfer from excited photocatalyst to substrate molecules
  • Hydrogen Atom Transfer: Homolytic cleavage of C-H bonds facilitated by excited photocatalyst

Optimization Parameters

Critical factors for photochemical esterification include:

  • Light Intensity: 30-450 W LED sources providing optimal photon flux
  • Wavelength: 450-650 nm range, with blue light (450-500 nm) showing highest efficiency
  • Photocatalyst Concentration: 1-10 mol%, with 5-10 mol% typically optimal
  • Reaction Time: 1-12 hours depending on substrate and conditions
  • Solvent System: Acetonitrile or solvent-free conditions preferred

Process Advantages

Photochemical activation offers unique benefits:

  • Room temperature operation minimizing energy consumption
  • Visible light activation using sustainable energy sources
  • High functional group tolerance and selectivity
  • Mild reaction conditions preventing substrate decomposition
  • Scalable processes suitable for industrial applications

Research Developments

Recent advances in photochemical esterification have demonstrated remarkable progress. Flavin-based photocatalysts have been shown to efficiently promote esterification under Mitsunobu conditions using visible light and oxygen as terminal oxidant. The system achieves high yields (60-95%) with excellent stereoselectivity retention.

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry applications, offering dramatic reductions in reaction times while maintaining high yields and selectivity. This technology is particularly well-suited for esterification reactions, where rapid heating can significantly accelerate reaction rates.

Microwave Heating Principles

Microwave energy (2.45 GHz frequency) operates through two primary mechanisms:

  • Dipolar Polarization: Rotation of polar molecules in the oscillating electric field
  • Ionic Conduction: Movement of dissolved ions generating heat through resistance

This internal heating mechanism provides several advantages over conventional heating:

  • Uniform temperature distribution throughout the reaction mixture
  • Rapid temperature rise eliminating thermal gradients
  • Selective heating of polar molecules and solvents
  • Efficient energy transfer directly to reactive species

Reaction Optimization

Microwave-assisted esterification requires careful optimization of several parameters:

  • Temperature: 80-150°C, with higher temperatures accelerating reaction rates
  • Microwave Power: 100-300 W, optimized to prevent decomposition
  • Reaction Time: 5-30 minutes, dramatically reduced compared to conventional heating
  • Catalyst Concentration: 0.5-5 mol% of acid catalyst (H₂SO₄, p-TsOH)
  • Substrate Ratio: 1:1 to 1:2 (acid:alcohol) for optimal conversion

Process Advantages

Microwave-assisted synthesis provides numerous benefits:

  • Rapid Reaction Times: Minutes instead of hours compared to conventional heating
  • Higher Yields: Typically 80-98% with reduced side product formation
  • Energy Efficiency: Lower overall energy consumption despite higher power
  • Improved Selectivity: Controlled heating prevents unwanted side reactions
  • Excellent Scalability: Suitable for both laboratory and industrial applications

Research Achievements

Comprehensive studies have demonstrated the effectiveness of microwave-assisted esterification. Ethyl 4-fluoro-3-nitrobenzoate synthesis achieved excellent yields under closed-vessel microwave conditions using catalytic amounts of H₂SO₄. The optimized conditions (130°C, 15 minutes total irradiation) provided superior results compared to conventional heating methods.

Comparative Analysis

ParameterBiocatalytic PathwaysPhotochemical ActivationMicrowave-Assisted
Temperature Range40-80°C20-60°C80-150°C
Reaction Time4-24 hours1-12 hours5-30 minutes
Typical Yield85-99%60-95%80-98%
Energy EfficiencyModerateHighVery High
SelectivityVery HighHighModerate
ScalabilityGoodModerateExcellent
Catalyst Loading1-60 mg/g1-10 mol%0.5-5 mol%

XLogP3

1.8

Other CAS

1540-28-9

General Manufacturing Information

Pentanoic acid, 2-acetyl-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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